molecular formula C21H21N3O5S B2798280 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034618-00-1

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Katalognummer B2798280
CAS-Nummer: 2034618-00-1
Molekulargewicht: 427.48
InChI-Schlüssel: OFOCUIDNSKQXOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide” is a complex organic molecule. It contains a furan ring, a pyridine ring, a morpholine ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The furan and pyridine rings are aromatic and planar, while the morpholine ring is a non-aromatic heterocycle. The benzamide group contains a carbonyl group and an amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The furan and pyridine rings might undergo electrophilic aromatic substitution, while the morpholine ring might undergo reactions at the nitrogen atom. The benzamide group might undergo reactions at the carbonyl group or the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroisoquinolinones : Research explored the synthesis of tetrahydroisoquinolinones incorporating pharmacologically interesting fragments. This includes the use of furan-based compounds, potentially related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, for their pharmacophoric properties (Kandinska, Kozekov, & Palamareva, 2006).

  • Development of Antitumor Agents : A study on the reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which shares structural similarities with the compound , revealed potential applications in designing antitumor agents (Matiichuk et al., 2020).

  • Amplifiers of Phleomycin : Investigations into pyridinylpyrimidines with furan-based substituents demonstrated activities as amplifiers of phleomycin, an antibiotic with potential antitumor effects (Brown & Cowden, 1982).

Biological Activities and Pharmacological Applications

  • Bioisosteres of 5-HT 1F Receptor Agonists : Research synthesized and evaluated furan-based pyridines as effective bioisosteres for 5-HT(1F) receptor agonist indole analogues, suggesting potential applications in treating acute migraine (Mathes et al., 2004).

  • Antiprotozoal Agents : Novel imidazo[1,2-a]pyridines, structurally similar to the compound , exhibited significant in vitro and in vivo activity against protozoal infections, demonstrating potential as antiprotozoal agents (Ismail et al., 2004).

  • Serotonin-3 Receptor Antagonists : A study synthesized N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides with heteroaromatic rings including furan, indicating their potency as serotonin-3 (5-HT3) receptor antagonists, relevant in treating disorders like nausea and anxiety (Harada et al., 1995).

  • Histone Deacetylase Inhibitors : The compound MGCD0103, a benzamide derivative with structural similarities, was found to be a potent and orally bioavailable histone deacetylase inhibitor, with implications for cancer treatment (Zhou et al., 2008).

Eigenschaften

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(23-13-16-11-19(14-22-12-16)18-5-8-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-9-28-10-7-24/h1-5,8,11-12,14-15H,6-7,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOCUIDNSKQXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.